5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and is substituted with a furan ring, a nitrophenyl group, a phenoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step involves the coupling of the furan ring to the pyrazolo[1,5-a]pyrimidine core using a suitable reagent, such as a halogenated furan derivative.
Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a nitro group is introduced to the phenyl ring.
Addition of the phenoxy group: This step involves the substitution of a halogenated phenyl derivative with a phenol under basic conditions.
Incorporation of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the carboxamide group: This final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents like ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Oxidized derivatives of the furan ring and phenoxy group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazolo[1,5-a]pyrimidine derivatives.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-N-(3-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the phenoxy group.
5-(furan-2-yl)-N-(3-aminophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Contains an amino group instead of a nitro group.
5-(furan-2-yl)-N-(3-nitro-5-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Contains a methoxy group instead of a phenoxy group.
Uniqueness
The unique combination of the furan ring, nitrophenyl group, phenoxy group, and trifluoromethyl group in 5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide contributes to its distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its binding affinity and metabolic stability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F3N5O5/c25-24(26,27)21-12-18(20-7-4-8-36-20)29-22-13-19(30-31(21)22)23(33)28-14-9-15(32(34)35)11-17(10-14)37-16-5-2-1-3-6-16/h1-13H,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUAILJOVKNYEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F3N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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